D,L-Tryptophan-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Tryptophan-13C2,15N: is an isotopically labeled compound, specifically a form of tryptophan where two carbon atoms and one nitrogen atom are replaced with their respective isotopes, carbon-13 and nitrogen-15. This compound is an indole acetic acid labeled metabolite and serves as a precursor to important neurotransmitters such as serotonin and melatonin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D,L-Tryptophan-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tryptophan molecule. This can be achieved through the use of isotopically labeled precursors in the synthesis process. For example, plants can be grown in an atmosphere enriched with carbon-13 dioxide and watered with nitrogen-15 containing salts to produce isotopically labeled tryptophan .
Industrial Production Methods: Industrial production of this compound typically involves the use of closed growth chambers and hydroponic nutrient supply systems to ensure a high degree of isotopic enrichment. The process involves continuous substrate supply during plant growth and cultivation, ensuring uniform distribution of the isotopes .
Chemical Reactions Analysis
Types of Reactions: D,L-Tryptophan-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction can convert tryptophan into compounds such as kynurenine.
Reduction: This reaction can lead to the formation of tryptamine.
Substitution: This reaction can involve the replacement of functional groups on the tryptophan molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products:
Oxidation: Kynurenine and other related compounds.
Reduction: Tryptamine and related amines.
Substitution: Various substituted tryptophan derivatives.
Scientific Research Applications
D,L-Tryptophan-13C2,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tryptophan in biochemical pathways.
Biology: Utilized in studies of protein synthesis and degradation, as well as in the investigation of tryptophan metabolism.
Medicine: Employed in research on neurotransmitter synthesis, particularly serotonin and melatonin, and their roles in various physiological processes.
Industry: Used in the production of isotopically labeled compounds for pharmaceutical research and development
Mechanism of Action
The mechanism of action of D,L-Tryptophan-13C2,15N involves its conversion into serotonin and melatonin, which are crucial neurotransmitters. The compound is first hydroxylated to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Serotonin can be further acetylated and methylated to form melatonin. These neurotransmitters play vital roles in regulating mood, sleep, and other physiological functions .
Comparison with Similar Compounds
L-Tryptophan: The naturally occurring form of tryptophan, which is not isotopically labeled.
D-Tryptophan: The D-enantiomer of tryptophan, which has different biological activity compared to the L-enantiomer.
L-Tryptophan-13C11,15N2: Another isotopically labeled form of tryptophan with a higher degree of labeling.
Uniqueness: D,L-Tryptophan-13C2,15N is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and transformations of tryptophan is essential .
Properties
IUPAC Name |
2-(15N)azanyl-3-(1H-indol-3-yl)(2,3-13C2)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5+1,9+1,12+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-NCZFIEHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[13CH2][13CH](C(=O)O)[15NH2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.